6-(4-Methoxyphenoxy)hexan-1-ol
Overview
Description
6-(4-Methoxyphenoxy)hexan-1-ol is an organic compound with the molecular formula C13H20O3 It is a derivative of hexanol, featuring a methoxyphenoxy group attached to the sixth carbon of the hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenoxy)hexan-1-ol typically involves the reaction of 4-methoxyphenol with 6-bromohexanol. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methoxyphenol attacks the carbon atom bonded to the bromine in 6-bromohexanol, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenoxy)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-(4-Methoxyphenoxy)hexan-1-one or 6-(4-Methoxyphenoxy)hexanal.
Reduction: Formation of 6-(4-Methoxyphenoxy)hexane.
Substitution: Formation of various substituted phenoxyhexanols, depending on the nucleophile used.
Scientific Research Applications
6-(4-Methoxyphenoxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenoxy)hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: A precursor in the synthesis of 6-(4-Methoxyphenoxy)hexan-1-ol, known for its antioxidant properties.
6-Bromohexanol: Another precursor, used in the nucleophilic substitution reaction to form this compound.
Hexan-1-ol: A simple alcohol with a six-carbon chain, used as a starting material in the synthesis of various derivatives.
Uniqueness
This compound is unique due to the presence of both a methoxyphenoxy group and a hexanol chain, which confer distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
6-(4-methoxyphenoxy)hexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-15-12-6-8-13(9-7-12)16-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSELTELBUPVXHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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